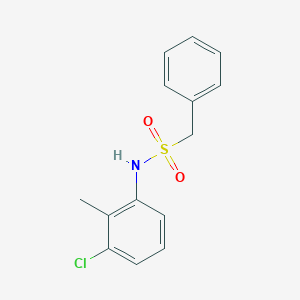
N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide, commonly known as CMPS, is a sulfonamide-based compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
CMPS inhibits CA enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, which is a critical step in many biological processes. The inhibition of CA enzymes by CMPS has been found to have a range of biochemical and physiological effects, which we will discuss in the following section.
Biochemical and Physiological Effects
The inhibition of CA enzymes by CMPS has been found to have a range of biochemical and physiological effects. For example, CMPS has been shown to reduce intraocular pressure in the eye, making it a potential treatment for glaucoma. Additionally, CMPS has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Finally, CMPS has been found to inhibit bone resorption, making it a potential treatment for osteoporosis.
实验室实验的优点和局限性
One advantage of using CMPS in lab experiments is its ability to selectively inhibit CA enzymes. This selectivity allows researchers to investigate the specific role of CA enzymes in various biological processes. Additionally, CMPS is a relatively stable compound, making it easy to handle and store. However, one limitation of using CMPS in lab experiments is its potential toxicity. CMPS has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on CMPS. One area of interest is the development of more potent and selective CA inhibitors based on the CMPS structure. Additionally, research could focus on investigating the role of CA enzymes in other biological processes, such as cancer progression. Finally, research could investigate the potential use of CMPS as a therapeutic agent in other diseases, such as Alzheimer's disease.
合成方法
The synthesis of CMPS involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. This reaction results in the formation of CMPS as a white solid, which can be purified using recrystallization techniques.
科学研究应用
CMPS has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in many biological processes, including respiration, acid-base balance, and bone resorption. The inhibition of CA enzymes by CMPS has been found to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-13(15)8-5-9-14(11)16-19(17,18)10-12-6-3-2-4-7-12/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEXJKXMOPOAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


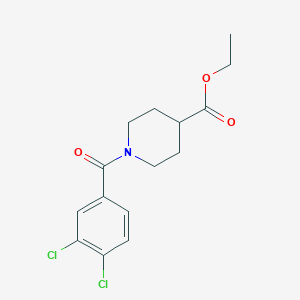
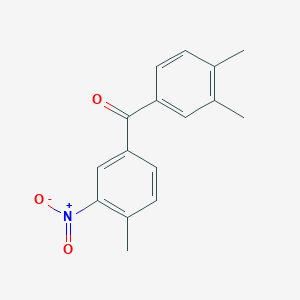
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)


![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5765957.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5765963.png)
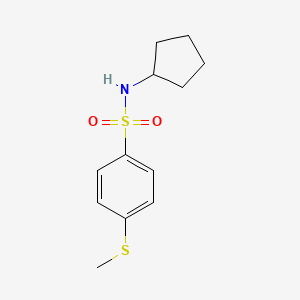
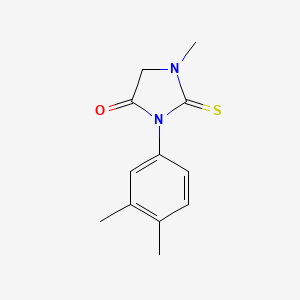
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)
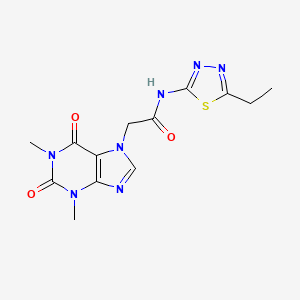
![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
